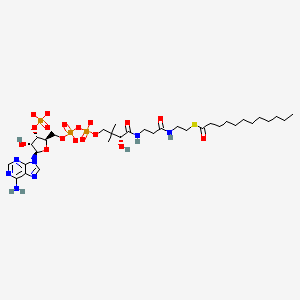
Lauroyl coenzyme A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lauroyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of phosphate and diphosphate functions of lauroyl-CoA; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a medium-chain fatty acyl-CoA(4-). It is a conjugate base of a lauroyl-CoA.
科学研究应用
Biochemical Research Applications
Lauroyl coenzyme A is extensively used in biochemical research to study fatty acid metabolism and enzyme activity. Its applications include:
1.1 Substrate for Enzymatic Reactions
- This compound serves as a substrate for enzymes involved in the β-oxidation pathway, enabling researchers to assess enzyme activity and regulation . This is crucial for understanding metabolic disorders related to fatty acid oxidation.
1.2 Chain Length Specificity Studies
- The specific chain length of this compound (12 carbons) allows researchers to investigate how enzymes discriminate between different fatty acids based on their size . This knowledge is fundamental in elucidating mechanisms of fatty acid metabolism and storage.
1.3 Influence on Cellular Processes
- Studies have shown that this compound can affect gene expression, protein activity, and cell death . By examining these effects, researchers gain insights into signaling pathways and potential therapeutic targets for metabolic diseases.
Clinical Research Applications
This compound's role in human health is significant, particularly concerning metabolic disorders:
2.1 Metabolic Disorder Studies
- Abnormalities in fatty acid metabolism are implicated in conditions such as obesity and fatty liver disease. This compound is utilized to explore these pathways, providing insights into disease mechanisms and potential interventions .
2.2 Therapeutic Development
- Understanding the pathways involving this compound may lead to the development of therapeutic strategies targeting specific steps in fatty acid metabolism . This could be particularly beneficial for conditions associated with impaired lipid metabolism.
Experimental Techniques
This compound is employed in various experimental techniques aimed at elucidating metabolic functions:
3.1 Fluorometric Assays
- A sensitive fluorometric method has been developed to quantify this compound-dependent production of hydrogen peroxide, facilitating the study of peroxisomal fatty acyl-CoA oxidase activity . This method enhances the understanding of regulatory mechanisms in beta-oxidation.
3.2 Biosensors for Coenzyme A Measurement
- Innovative biosensors have been developed to measure coenzyme A levels in living cells, providing insights into its biosynthesis and transport mechanisms . These tools can be instrumental in studying this compound's role within cellular contexts.
Case Studies
Several case studies highlight the practical applications of this compound:
5.1 Study on Fatty Acid Oxidation
- Research demonstrated that intact liver mitochondria could rapidly oxidize this compound, indicating its importance as a substrate for mitochondrial β-oxidation . This study underscores its relevance in energy production and metabolic regulation.
5.2 Investigation of Enzyme Activity
属性
分子式 |
C33H54N7O17P3S-4 |
|---|---|
分子量 |
945.8 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/p-4/t22-,26-,27-,28+,32-/m1/s1 |
InChI 键 |
YMCXGHLSVALICC-GMHMEAMDSA-J |
手性 SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
规范 SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















